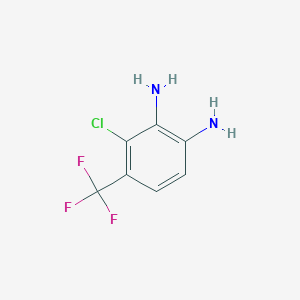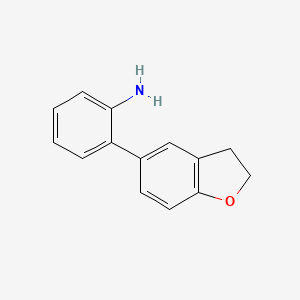
2,2'-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a heterocyclic compound featuring a pyrazole ring fused with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the reaction of pyridine derivatives with pyrazole intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role as a potential therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用机制
The mechanism of action of 2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can trigger various cellular pathways, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Pyrazoline derivatives: Exhibiting a range of biological activities, including antimicrobial and anticancer properties.
2-(3-cyano-6-(thiophen-2-yl)-4,4-bipyridin-2-yloxy)acetohydrazide: Studied for its antitumor activity.
Uniqueness
2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile stands out due to its unique combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C12H9N5 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
2-[1-(cyanomethyl)-3-pyridin-4-ylpyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C12H9N5/c13-4-1-11-9-17(8-5-14)16-12(11)10-2-6-15-7-3-10/h2-3,6-7,9H,1,8H2 |
InChI 键 |
OPWVTDPISMCWNB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=NN(C=C2CC#N)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


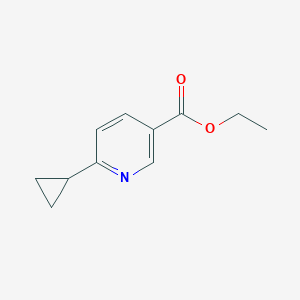
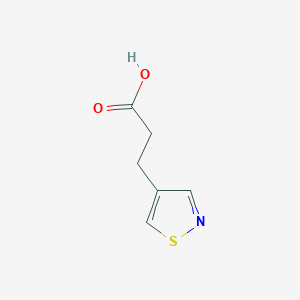

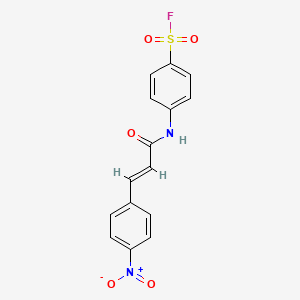



![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)


